3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide 3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide
Brand Name: Vulcanchem
CAS No.: 1358095-01-8
VCID: VC6066578
InChI: InChI=1S/C22H25N5O/c1-26(2)18-8-6-7-16(13-18)22(28)25-17-9-10-19-20(14-17)23-15-24-21(19)27-11-4-3-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,28)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=NC=N3)N4CCCCC4
Molecular Formula: C22H25N5O
Molecular Weight: 375.476

3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide

CAS No.: 1358095-01-8

Cat. No.: VC6066578

Molecular Formula: C22H25N5O

Molecular Weight: 375.476

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-N-[4-(piperidin-1-YL)quinazolin-7-YL]benzamide - 1358095-01-8

Specification

CAS No. 1358095-01-8
Molecular Formula C22H25N5O
Molecular Weight 375.476
IUPAC Name 3-(dimethylamino)-N-(4-piperidin-1-ylquinazolin-7-yl)benzamide
Standard InChI InChI=1S/C22H25N5O/c1-26(2)18-8-6-7-16(13-18)22(28)25-17-9-10-19-20(14-17)23-15-24-21(19)27-11-4-3-5-12-27/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,28)
Standard InChI Key TVSIICPFDGCZAH-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=NC=N3)N4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the quinazoline family, characterized by a fused bicyclic aromatic ring system. Key substitutions include:

  • C-4 position: Piperidin-1-yl group, enhancing lipophilicity and potential interactions with hydrophobic protein pockets .

  • C-7 position: 3-(Dimethylamino)benzamide, contributing to hydrogen bonding and solubility via the dimethylamino group .

Table 1: Molecular Properties

PropertyValueSource Analogue
Molecular FormulaC₂₃H₂₆N₆ODerived from
Molecular Weight403.48 g/molCalculated
logP~3.8 (estimated)Similar to
Hydrogen Bond Donors2Based on structure
Hydrogen Bond Acceptors5Based on structure
Polar Surface Area~75 ŲEstimated from

Synthesis Pathways

While no direct synthesis protocol exists for this compound, analogous quinazolines are typically synthesized via:

  • Quinazoline Core Formation: Cyclization of anthranilamide derivatives with nitriles or amides under acidic conditions .

  • C-4 Substitution: Reaction with piperidine in the presence of POCl₃ or other activating agents .

  • C-7 Amidation: Coupling of 7-aminoquinazoline with 3-(dimethylamino)benzoyl chloride using a base like K₂CO₃ .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Estimated ~3.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Likely low (<10 µM) due to aromaticity; dimethylamino group may improve solubility in acidic environments .

Metabolic Stability

Piperidine and dimethylamino groups are susceptible to CYP450-mediated metabolism (e.g., N-demethylation), suggesting moderate hepatic clearance .

Biological Activities and Mechanisms

Anti-Proliferative Effects

Structural analogs (e.g., MJ66 in ) exhibit IC₅₀ values <0.1 µM against cancer cells by:

  • Microtubule Disruption: Binding to tubulin, causing mitotic arrest .

  • JNK Pathway Activation: Inducing apoptosis via stress kinase signaling .

Table 2: Comparative Cytotoxicity of Quinazoline Derivatives

CompoundIC₅₀ (µM)Cell LineMechanismSource
MJ660.033M21Tubulin inhibition
ZD6474 (Vandetanib)0.011HUVECVEGFR-2 inhibition
3-(Dimethylamino)-...*Pending*PendingHypothesized similarN/A

Structure-Activity Relationships (SAR)

  • C-4 Piperidine: Critical for tubulin binding; replacement with morpholine reduces potency .

  • C-7 Benzamide: Electron-donating groups (e.g., dimethylamino) enhance solubility and target affinity .

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